molecular formula C14H16N4O2 B2857999 N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415552-28-0

N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2857999
CAS RN: 2415552-28-0
M. Wt: 272.308
InChI Key: FONDMOWGRYWKSR-UHFFFAOYSA-N
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Description

N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET inhibitors have been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism Of Action

N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other transcriptional co-activators. This leads to the displacement of BET proteins from chromatin, resulting in the downregulation of oncogenic and inflammatory gene expression.
Biochemical and Physiological Effects
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. In cancer models, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis. In inflammation models, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to reduce cytokine production and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is its high selectivity for BET proteins, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for central nervous system diseases.
One limitation of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing.

Future Directions

For N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide include further preclinical studies to evaluate its efficacy and safety in various disease models. Clinical trials are also needed to evaluate its potential as a therapeutic agent in humans. In addition, the development of more potent and selective BET inhibitors is an area of active research.

Synthesis Methods

The synthesis of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide involves a series of chemical reactions that start with the reaction of 2-methoxypyridine-3-carbaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid to form an intermediate product. This intermediate product is then reacted with N-methyl morpholine to form the final product, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide. The synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. BET proteins are involved in the regulation of gene transcription, and BET inhibitors like N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide have been shown to selectively target these proteins and inhibit their activity. This leads to downregulation of oncogenic and inflammatory gene expression, which can result in anti-tumor and anti-inflammatory effects.

properties

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9-10(2)17-8-18-12(9)13(19)16-7-11-5-4-6-15-14(11)20-3/h4-6,8H,7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONDMOWGRYWKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=C(N=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide

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